![molecular formula C14H11ClN2S2 B2435952 N-(4-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine CAS No. 890958-53-9](/img/structure/B2435952.png)
N-(4-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine, also known as CMTB, is a chemical compound that belongs to the class of benzothiazole derivatives. It has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Scientific Research Applications
- N-(4-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine has demonstrated promising anticancer activity. Researchers have investigated its effects on tumor cell lines, revealing inhibition of cell proliferation and induction of apoptosis. Further studies explore its mechanisms of action and potential as a targeted therapy for specific cancer types .
- The compound exhibits antimicrobial activity against bacteria, fungi, and parasites. It has been evaluated for its efficacy in treating infections, including drug-resistant strains. Researchers are keen on understanding its mode of action and optimizing its use in clinical settings .
- N-(4-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine shows anti-inflammatory properties by modulating key pathways involved in inflammation. Investigations focus on its potential as a novel anti-inflammatory agent for conditions such as arthritis and inflammatory bowel diseases .
- Studies suggest that the compound may protect neurons from oxidative stress and neurodegenerative processes. Researchers explore its impact on neuroinflammation, synaptic plasticity, and cognitive function. Neuroprotective strategies involving this compound could have implications for conditions like Alzheimer’s disease and Parkinson’s disease .
- The compound exhibits interesting photophysical behavior, including fluorescence and phosphorescence. Researchers investigate its use as a fluorescent probe for cellular imaging, drug delivery, and biosensing applications. Its unique spectral properties make it valuable in these contexts .
- N-(4-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine has potential in material science. It can serve as a building block for designing organic semiconductors, light-emitting materials, and sensors. Researchers explore its electronic properties and applications in optoelectronic devices .
Anticancer Potential
Antimicrobial Properties
Anti-inflammatory Effects
Neuroprotective Applications
Photophysical Properties
Material Science and Optoelectronics
These diverse applications highlight the compound’s versatility and underscore the need for further research to unlock its full potential. As investigations continue, we anticipate more exciting discoveries related to this intriguing molecule .
properties
IUPAC Name |
N-(4-chlorophenyl)-4-methylsulfanyl-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2S2/c1-18-11-3-2-4-12-13(11)17-14(19-12)16-10-7-5-9(15)6-8-10/h2-8H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUJYBBOQKUBKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.